molecular formula C9H10BrFO B8806046 2-(2-Bromo-5-fluorophenyl)propan-2-ol

2-(2-Bromo-5-fluorophenyl)propan-2-ol

Cat. No.: B8806046
M. Wt: 233.08 g/mol
InChI Key: DXOUJUXXPOBYPX-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)propan-2-ol (CAS: 853271-16-6) is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol. It features a propan-2-ol backbone attached to a phenyl ring substituted with bromine (2-position) and fluorine (5-position). This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing bioactive molecules . It is stored at 2–8°C under dry, sealed conditions to prevent degradation .

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3

InChI Key

DXOUJUXXPOBYPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)F)Br)O

Origin of Product

United States

Comparison with Similar Compounds

2-(2-Bromo-5-methylphenyl)propan-2-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.11 g/mol
  • Key Differences: Substitution: A methyl group replaces the fluorine atom at the 5-position of the phenyl ring. Electronic Effects: The methyl group is electron-donating, increasing electron density on the aromatic ring, while fluorine is electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological targets . However, fluorine’s electronegativity may improve metabolic stability due to stronger C–F bonds . Crystal Packing: The methyl-substituted compound forms intermolecular O–H⋯O hydrogen bonds, leading to tetrameric assemblies in the solid state. Fluorine’s smaller size and higher electronegativity may alter hydrogen-bonding patterns in 2-(2-bromo-5-fluorophenyl)propan-2-ol .

2-(5-Bromo-2-methylphenyl)propan-2-ol

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.11 g/mol
  • Key Differences: Positional Isomerism: Bromine and methyl substituents are swapped (bromo at 5-position, methyl at 2-position). The 5-bromo substituent may influence π-stacking interactions differently than the 2-bromo analog . Biological Relevance: This compound is a key intermediate for SGLT2 inhibitors (antidiabetic agents), suggesting that substituent positioning is critical for target engagement .

Thiochromene Derivatives with Bromo/Fluoro Substitutions

  • Example Structures :
    • 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
    • 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
  • Key Differences: Structural Complexity: These compounds incorporate a thiochromene core with additional nitro and alkoxy groups, increasing steric bulk and electronic complexity. Supramolecular Interactions: Fluorine participates in C–F⋯O and C–H⋯F interactions, while bromine contributes to halogen bonding.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₉H₁₀BrFO 233.08 2-Br, 5-F Research intermediate; metabolic stability
2-(2-Bromo-5-methylphenyl)propan-2-ol C₁₀H₁₃BrO 229.11 2-Br, 5-CH₃ Enhanced hydrophobicity; hydrogen-bonded crystals
2-(5-Bromo-2-methylphenyl)propan-2-ol C₁₀H₁₃BrO 229.11 5-Br, 2-CH₃ SGLT2 inhibitor intermediate
Thiochromene derivatives Varies ~350–400 2-Br, 5-F + nitro/alkoxy Halogen bonding; crystal engineering

Key Research Findings

Role of Halogens : Bromine and fluorine in this compound synergistically enhance halogen bonding (Br) and polar interactions (F), which are absent in methyl-substituted analogs. This combination may improve binding affinity in drug-receptor interactions .

Synthetic Utility : The fluorinated compound’s electron-withdrawing groups facilitate regioselective reactions, whereas methyl groups require protective strategies to avoid undesired side reactions .

Biological Activity : Fluorine’s presence correlates with improved metabolic stability in vivo, a common strategy in drug design to prolong half-life .

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